molecular formula C13H23O4- B14374516 4-(Nonyloxy)-4-oxobutanoate CAS No. 90015-02-4

4-(Nonyloxy)-4-oxobutanoate

Cat. No.: B14374516
CAS No.: 90015-02-4
M. Wt: 243.32 g/mol
InChI Key: FTIYACMYCRSPDX-UHFFFAOYSA-M
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Description

4-(Nonyloxy)-4-oxobutanoate is an organic compound characterized by the presence of a nonyloxy group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxy)-4-oxobutanoate typically involves the esterification of 4-hydroxybutanoic acid with nonanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Nonyloxy)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

4-(Nonyloxy)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(Nonyloxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The nonyloxy group may also interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Nonyloxy)benzoic acid: Similar in structure but with a benzoic acid backbone.

    4-(Nonyloxy)butanoic acid: Lacks the oxo group, making it less reactive in certain chemical reactions.

    4-(Nonyloxy)pentanoate: Has an additional carbon in the backbone, affecting its chemical properties.

Uniqueness

4-(Nonyloxy)-4-oxobutanoate is unique due to the presence of both the nonyloxy group and the oxo group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

90015-02-4

Molecular Formula

C13H23O4-

Molecular Weight

243.32 g/mol

IUPAC Name

4-nonoxy-4-oxobutanoate

InChI

InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-11-17-13(16)10-9-12(14)15/h2-11H2,1H3,(H,14,15)/p-1

InChI Key

FTIYACMYCRSPDX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=O)CCC(=O)[O-]

Origin of Product

United States

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